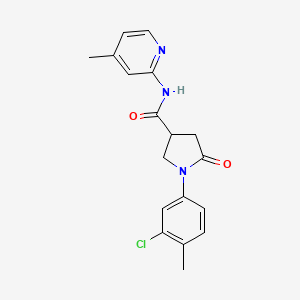

![molecular formula C22H22N2O3S B4626202 N,2-dimethyl-3-{[(4-methylphenyl)sulfonyl]amino}-N-phenylbenzamide](/img/structure/B4626202.png)

N,2-dimethyl-3-{[(4-methylphenyl)sulfonyl]amino}-N-phenylbenzamide

Descripción general

Descripción

This molecule belongs to a class of compounds known for their diverse chemical and physical properties, which make them of interest in the synthesis of new materials, pharmaceuticals, and as intermediates in chemical reactions. The specific functionalities within its structure, such as the sulfonyl group and the benzamide moiety, suggest its potential involvement in various chemical reactions and applications in material science.

Synthesis Analysis

Synthesis of similar compounds typically involves acylation, catalytic hydrogenation, and the employment of specific catalysts such as Raney Nickel under controlled conditions to achieve high yields (Mao Duo, 2000). The precise synthesis route for this compound would likely follow similar strategies, tailored to accommodate the unique substituents present in its structure.

Molecular Structure Analysis

The molecular structure of compounds within this family is characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy. These methods provide detailed insights into the compound's geometric configuration, electronic structure, and the nature of its intermolecular interactions, which are crucial for understanding its chemical behavior and properties (L. Rublova et al., 2017).

Chemical Reactions and Properties

The presence of a sulfonyl group and a benzamide moiety in its structure suggests that this compound could participate in various chemical reactions, including nucleophilic substitution, condensation, and potentially as a ligand in coordination chemistry. The sulfonyl group, in particular, might enhance the molecule's reactivity towards nucleophiles, while the benzamide part could be involved in hydrogen bonding, affecting its solubility and reactivity (Z. Chohan & H. Shad, 2011).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are significantly influenced by the compound's molecular structure. The specific arrangement of functional groups and the overall molecular geometry play a critical role in determining these properties. For compounds with similar structures, solubility in organic solvents and melting points can vary widely based on subtle differences in molecular configuration (Chin‐Ping Yang et al., 2002).

Chemical Properties Analysis

The chemical properties of "N,2-dimethyl-3-{[(4-methylphenyl)sulfonyl]amino}-N-phenylbenzamide" can be predicted based on its functional groups. The electron-withdrawing nature of the sulfonyl group could affect the electron density on the benzamide moiety, potentially altering its reactivity. Additionally, the compound's ability to form hydrogen bonds could influence its interactions with various solvents and reagents, affecting its behavior in chemical reactions (Shouwen Chen et al., 2006).

Aplicaciones Científicas De Investigación

Radiolabelled Compound Development

One application of structurally similar compounds is in the development of radiolabelled, nonpeptide angiotensin II antagonists useful for imaging angiotensin II, AT1 receptors. These compounds, like [11C]L-159,884, showcase the potential for N,2-dimethyl-3-{[(4-methylphenyl)sulfonyl]amino}-N-phenylbenzamide derivatives in diagnostic imaging and receptor mapping, providing insights into cardiovascular diseases and their management (Hamill et al., 1996).

DNA Repair Mechanism Studies

The compound's related derivatives have been used to study DNA repair mechanisms. For instance, 3-aminobenzamide, an inhibitor of poly(ADP-ribose) synthesis, has been employed to explore the role of poly(ADP-ribose) in DNA repair, highlighting the complex cellular responses to DNA damage and the potential for therapeutic intervention in conditions related to impaired DNA repair mechanisms (Cleaver et al., 1985).

Solvent Effects on Chemical Reactions

The effect of dimethyl sulfoxide (DMSO) on the alkaline hydrolysis rate of amides, including compounds with structural similarities to N,2-dimethyl-3-{[(4-methylphenyl)sulfonyl]amino}-N-phenylbenzamide, has been studied. These findings are crucial for understanding the chemical behavior of amides in different solvents, which can significantly impact the design and optimization of chemical reactions for pharmaceuticals and organic synthesis (Kojo et al., 1974).

Antimicrobial Activity

Research into compounds carrying the benzamide moiety has shown antimicrobial activity against a range of pathogens. This highlights the potential of N,2-dimethyl-3-{[(4-methylphenyl)sulfonyl]amino}-N-phenylbenzamide derivatives in the development of new antimicrobial agents, which is critical in the face of growing antibiotic resistance (Ghorab et al., 2017).

Novel Polyimides Development

The synthesis and characterization of novel polyimides based on flexible diamines, including those with structural elements similar to N,2-dimethyl-3-{[(4-methylphenyl)sulfonyl]amino}-N-phenylbenzamide, have been explored. These materials show promise for applications in electronics and aerospace due to their thermal stability and mechanical properties (Mehdipour‐Ataei et al., 2004).

Neuroprotective Properties

Dimethyl sulfoxide (DMSO), related to the solvent effects on compounds like N,2-dimethyl-3-{[(4-methylphenyl)sulfonyl]amino}-N-phenylbenzamide, has been studied for its neuroprotective properties, particularly in the context of inhibiting excitotoxic death in hippocampal neurons. This suggests potential therapeutic applications for neurodegenerative diseases (Lu & Mattson, 2001).

Propiedades

IUPAC Name |

N,2-dimethyl-3-[(4-methylphenyl)sulfonylamino]-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3S/c1-16-12-14-19(15-13-16)28(26,27)23-21-11-7-10-20(17(21)2)22(25)24(3)18-8-5-4-6-9-18/h4-15,23H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUSDOYBDENKXPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2C)C(=O)N(C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,2-dimethyl-3-{[(4-methylphenyl)sulfonyl]amino}-N-phenylbenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)glycinamide](/img/structure/B4626134.png)

![2-[({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4626136.png)

![N-(1-methylhexyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4626144.png)

![1-(4-tert-butylbenzyl)-4-[(4-sec-butylphenyl)sulfonyl]piperazine](/img/structure/B4626152.png)

![1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-2-methylindoline](/img/structure/B4626168.png)

![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide](/img/structure/B4626169.png)

![N-(1-methylbutyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B4626174.png)

![2-(4-chloro-3-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B4626192.png)

![4-{[7-methoxy-2-(phenylthio)-3-quinolinyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4626196.png)

![1-(4-fluorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine](/img/structure/B4626198.png)

![3,4-dimethyl-6-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4626204.png)

![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4626205.png)

![3-(4-fluorophenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4626219.png)